molecular formula C6H14O4 B14695505 1,1-Diethoxyethane-1-peroxol CAS No. 25355-09-3

1,1-Diethoxyethane-1-peroxol

Cat. No.: B14695505
CAS No.: 25355-09-3
M. Wt: 150.17 g/mol
InChI Key: JFZKAUKOZJEGEB-UHFFFAOYSA-N
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Description

1,1-Diethoxyethane-1-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a peroxide group (-O-O-) attached to an ethane backbone with two ethoxy groups (-O-C2H5) at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxyethane-1-peroxol can be synthesized through the reaction of 1,1-diethoxyethane with hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the peroxide. The reaction can be represented as follows:

CH3CH(OCH2CH3)2+H2O2CH3CH(OCH2CH3)2O2+H2O\text{CH}_3\text{CH(OCH}_2\text{CH}_3)_2 + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{CH(OCH}_2\text{CH}_3)_2\text{O}_2 + \text{H}_2\text{O} CH3​CH(OCH2​CH3​)2​+H2​O2​→CH3​CH(OCH2​CH3​)2​O2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous flow reactors to ensure precise control over reaction conditions. The use of stabilizers is common to prevent the decomposition of the peroxide during storage and handling.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxyethane-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.

    Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.

    Substitution: The ethoxy groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products

    Oxidation: Produces corresponding ketones or aldehydes.

    Reduction: Produces alcohols or ethers.

    Substitution: Produces substituted ethoxy derivatives.

Scientific Research Applications

1,1-Diethoxyethane-1-peroxol has several applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen functionalities into molecules.

    Biology: Investigated for its potential as a disinfectant due to its oxidative properties.

    Medicine: Explored for its potential use in drug synthesis and as a sterilizing agent.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1,1-diethoxyethane-1-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can oxidize various substrates, leading to the formation of oxidized products. The molecular targets include unsaturated bonds, sulfides, and other electron-rich sites in organic molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diethoxyethane: Lacks the peroxide group and is primarily used as a solvent and intermediate in organic synthesis.

    Diethyl ether: A simple ether without the peroxide functionality, used as a solvent and anesthetic.

    Ethylidene diethyl ether: Similar structure but without the peroxide group, used in organic synthesis.

Uniqueness

1,1-Diethoxyethane-1-peroxol is unique due to its peroxide group, which imparts oxidative properties not found in the similar compounds listed above. This makes it particularly useful in applications requiring oxidation reactions.

Properties

CAS No.

25355-09-3

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

IUPAC Name

1,1-diethoxy-1-hydroperoxyethane

InChI

InChI=1S/C6H14O4/c1-4-8-6(3,10-7)9-5-2/h7H,4-5H2,1-3H3

InChI Key

JFZKAUKOZJEGEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(OCC)OO

Origin of Product

United States

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